methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
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Description
Methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C19H18N4O6 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.12263431 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021644505, also known as “methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate” or “F2094-0419”, is a chikungunya virus inhibitor . The primary target of this compound is the chikungunya virus, a mosquito-borne virus that causes fever and joint pain in humans .
Mode of Action
As a chikungunya virus inhibitor, it likely interacts with the virus to prevent its replication and spread within the host organism
Biochemical Pathways
The biochemical pathways affected by AKOS021644505 are related to the life cycle of the chikungunya virus. By inhibiting the virus, the compound disrupts these pathways, preventing the virus from replicating and spreading. This results in a reduction of the symptoms associated with chikungunya infection .
Result of Action
The primary result of AKOS021644505’s action is the inhibition of the chikungunya virus. This leads to a reduction in the severity of symptoms in individuals infected with the virus
Biological Activity
Methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate (CAS: 946372-99-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.
The molecular formula of this compound is C19H18N4O6, with a molecular weight of approximately 398.38 g/mol. The compound features several functional groups that contribute to its biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 398.38 g/mol |
LogP | 1.404 |
Water Solubility (LogSw) | -2.12 |
Polar Surface Area | 93.589 Ų |
pKa (acid dissociation constant) | 11.47 |
Antioxidant Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, related pyrido[2,3-d]pyrimidine derivatives have shown promising results in reducing oxidative stress in vitro .
Inhibition of Enzymatic Activity
The compound has been screened for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that certain derivatives exhibit competitive inhibition against AChE with varying degrees of potency .
Antitumor Activity
In vitro assays have demonstrated the antitumor potential of this compound against several cancer cell lines. The cytotoxicity was assessed using the MTT assay method across different concentrations:
Cell Line | IC50 (µM) |
---|---|
A549 | 15.629 ± 1.03 |
NCI-H1975 | 0.297 ± 0.024 |
NCI-H460 | >50 |
These results indicate selective activity towards certain cancer cells while demonstrating lower efficacy against others .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds within the same structural family:
- Study on EGFR Inhibition : Research indicated that pyrido[2,3-d]pyrimidine derivatives could inhibit EGFR kinase activity at low concentrations (IC50 values around 13 nM), suggesting potential applications in targeted cancer therapies .
- Neuroprotective Effects : In models of oxidative stress-induced neurotoxicity, compounds similar to this compound displayed neuroprotective properties through their antioxidant mechanisms .
Properties
IUPAC Name |
methyl 4-[[2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-22-16-15(13(28-2)8-9-20-16)17(25)23(19(22)27)10-14(24)21-12-6-4-11(5-7-12)18(26)29-3/h4-9H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUGMZDXBYMPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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